O,O-Diethyl Dithiophosphate: A Comprehensive Guide to Synthesis and Characterization
O,O-Diethyl Dithiophosphate: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O,O-Diethyl dithiophosphate ((C₂H₅O)₂PS₂H), often abbreviated as DEDTP, is a pivotal organophosphorus compound with extensive applications as a synthetic intermediate and a functional moiety in various fields, including the development of pesticides and as an industrial additive.[1][2] Its utility stems from the versatile reactivity of the dithiophosphate group, which can act as a potent nucleophile for the functionalization of diverse organic molecules.[1] This technical guide provides a comprehensive overview of the synthesis of O,O-Diethyl dithiophosphate from phosphorus pentasulfide and ethanol, detailing the underlying reaction mechanism, a robust experimental protocol, and critical safety considerations. Furthermore, it establishes a self-validating framework for the definitive characterization of the synthesized compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as an expert resource for researchers and professionals requiring a deep, practical understanding of the chemistry and analysis of this important compound.
Synthesis of O,O-Diethyl Dithiophosphate
The most prevalent and industrially significant method for synthesizing O,O-Diethyl dithiophosphate is the reaction of phosphorus pentasulfide (P₂S₅) with ethanol (C₂H₅OH).[3][4] This process, known as alcoholysis or phosphorosulfuration, is highly effective, often achieving yields greater than 90%.[4][5]
Principle and Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the hydroxyl group of ethanol on the electrophilic phosphorus centers of the P₂S₅ cage structure. The overall stoichiometry of the reaction is:
P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S[3]
The reaction is typically performed at elevated temperatures to ensure a sufficient reaction rate. A key byproduct of this synthesis is hydrogen sulfide (H₂S), a toxic and flammable gas, which necessitates performing the reaction in a well-ventilated fume hood with appropriate gas scrubbing.[3][6]
The following diagram illustrates the workflow from synthesis to final characterization.
Caption: Experimental workflow for O,O-Diethyl dithiophosphate.
Safety Considerations: Handling Phosphorus Pentasulfide
Phosphorus pentasulfide is a highly reactive, flammable solid that is sensitive to moisture.[7][8] It is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents and glassware to prevent its violent reaction with water, which liberates large quantities of toxic and flammable hydrogen sulfide (H₂S) and flammable gases that can spontaneously ignite.[6][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[9]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to manage the release of H₂S and other volatile compounds.[6]
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available. Do NOT use water or carbon dioxide extinguishers, as P₂S₅ reacts with them.[6]
-
Handling: Use non-sparking tools and ensure equipment is properly grounded to prevent ignition from static discharge.[9]
Detailed Experimental Protocol
This protocol describes the synthesis of O,O-Diethyl dithiophosphate on a laboratory scale.
Materials and Equipment:
-
Phosphorus pentasulfide (P₂S₅)
-
Absolute ethanol (200 proof, anhydrous)
-
Toluene (anhydrous)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (e.g., a bleach solution to neutralize H₂S)
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under a positive pressure of inert gas, charge the three-neck flask with phosphorus pentasulfide (1 mole equivalent) and anhydrous toluene.
-
Reactant Addition: Begin stirring the suspension. Slowly add absolute ethanol (4 mole equivalents) to the flask via the dropping funnel over a period of 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain a manageable reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-90°C and maintain this temperature with stirring for several hours (e.g., 3-4 hours) to drive the reaction to completion.[10] The progress can be monitored by the cessation of H₂S evolution.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any unreacted phosphorus pentasulfide and other solid impurities.
-
Purification: The crude O,O-Diethyl dithiophosphate in the toluene filtrate can be purified. The solvent is first removed under reduced pressure. The resulting crude liquid is then purified by vacuum distillation to yield the final product as a clear, almost colorless liquid.[11][12]
Analytical Characterization
Definitive characterization is essential to confirm the identity and purity of the synthesized O,O-Diethyl dithiophosphate. A combination of spectroscopic and spectrometric techniques provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of O,O-Diethyl dithiophosphate. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).
-
³¹P NMR Spectroscopy: This is a highly diagnostic technique for phosphorus-containing compounds.[13] O,O-Diethyl dithiophosphate exhibits a single resonance in the ³¹P NMR spectrum. The chemical shift is significantly influenced by the presence of sulfur atoms.[14]
-
¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple and confirms the presence of the ethyl groups. It shows a triplet corresponding to the methyl protons (CH₃) and a quartet corresponding to the methylene protons (CH₂), with coupling to each other. Further coupling to the phosphorus atom may be observed.
-
¹³C NMR Spectroscopy: The carbon spectrum shows two distinct signals for the ethyl groups.[15] Crucially, these signals are split into doublets due to coupling with the phosphorus atom (¹JCP and ²JCP). This C-P coupling is definitive evidence of the compound's structure.[16]
Table 1: Summary of Expected NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ³¹P | ~85-95 | Singlet | - | P |
| ¹H | ~4.2 | Multiplet | ³JHH ≈ 7.1 | -OCH₂- |
| ~1.4 | Triplet | ³JHH ≈ 7.1 | -CH₃ | |
| ¹³C | ~64.4 | Doublet | ²JCP ≈ 8-10 | -OCH₂- |
| ~15.8 | Doublet | ³JCP ≈ 6-8 | -CH₃ |
(Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and instrument frequency. Data sourced from[15])
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum provides characteristic absorption bands that serve as a molecular fingerprint.[17]
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2980 | C-H stretch | Alkyl (CH₃, CH₂) |
| ~2550 | S-H stretch | Thiol (weak) |
| ~1000 | P-O-C stretch | Phosphoester |
| ~650-700 | P=S stretch | Thiophosphoryl |
(Note: Data sourced from[15][18])
The presence of a P=S bond is a strong indicator of successful synthesis. The S-H stretch is often weak but provides evidence for the acidic proton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), O,O-Diethyl dithiophosphate will show a molecular ion peak corresponding to its molecular weight.
-
Molecular Weight: 186.23 g/mol [15]
-
Expected Molecular Ion (M⁺): m/z = 186
-
Key Fragments: Common fragments include the loss of ethoxy groups or sulfur atoms, leading to characteristic daughter ions.[15]
The following diagram illustrates the key characterization techniques and their expected outputs.
Caption: Key analytical techniques for product validation.
Conclusion
This guide has outlined a robust and well-established methodology for the synthesis and characterization of O,O-Diethyl dithiophosphate. The reaction of phosphorus pentasulfide with ethanol provides an efficient route to this valuable compound, provided that stringent safety protocols are observed. The identity and purity of the product can be unequivocally confirmed through a multi-technique analytical approach employing ³¹P, ¹H, and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry. By integrating detailed procedural guidance with the underlying chemical principles and expected analytical outcomes, this document serves as a comprehensive resource for scientists and researchers engaged in the synthesis and application of organophosphorus compounds.
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Wikipedia. (2023). Diethyl dithiophosphoric acid. Retrieved from [Link]
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PubChem. (n.d.). O,O-Diethyl dithiophosphate. Retrieved from [Link]
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Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing. Retrieved from [Link]
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Bahshiyeva, V. I., et al. (2020). Synthesis and Properties of O,O-Dialkyl and O,O-Diaryl-Dithiophosphates of Metals. ResearchGate. Retrieved from [Link]
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